1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
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Description
The compound “1-(3-Chloro-4-methylphenyl)urea” is a related compound with the molecular formula C8H9ClN2O . It has an average mass of 184.623 Da and a monoisotopic mass of 184.040344 Da .
Synthesis Analysis
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methylphenyl)urea” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-4-methylphenyl)urea” include a molecular formula of C8H9ClN2O, an average mass of 184.623 Da, and a monoisotopic mass of 184.040344 Da .Mechanism of Action
Target of Action
Compounds with similar structures, such as “3-chloro-4-methylphenyl isocyanate”, are known to contain an isocyanate group . This group is often involved in reactions with amines and alcohols, forming urea and urethane bonds, respectively . These reactions are fundamental in the synthesis of various polymers and bioactive molecules .
Mode of Action
A compound with a similar structure, “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone”, is suggested to interfere appreciably with photosynthesis . It almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants at a concentration of 10-4 M .
Biochemical Pathways
Based on the mode of action of a similar compound, it can be inferred that it may affect the photosynthetic pathway . This pathway is crucial for the survival of plants as it is responsible for converting light energy into chemical energy, which is used to fuel the plant’s activities .
Result of Action
A compound with a similar structure, “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone”, was found to inhibit photosynthesis, which could lead to a decrease in plant growth and productivity .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as light exposure . For instance, “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone” was found to be more toxic when plants received light after application of the herbicide, compared with those held in the dark .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHLZNDWJYOVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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